Enhanced Lipophilicity Compared to Unsubstituted Pyridinylboronic Acid
The diisopropylcarbamoyl substituent substantially increases lipophilicity, as measured by the predicted partition coefficient (LogP). (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid exhibits a predicted LogP of 0.30, whereas the unsubstituted 3-pyridylboronic acid comparator has a predicted LogP of -1.24 . This 1.54 log unit increase corresponds to a >30-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced membrane permeability and potentially improved oral bioavailability for derived drug candidates .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 0.30 |
| Comparator Or Baseline | 3-Pyridylboronic acid (CAS 1692-25-7): -1.24 |
| Quantified Difference | 1.54 log units (approx. 35× higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform predicted values at 25°C |
Why This Matters
Higher LogP translates to improved membrane permeability and potential oral bioavailability in drug candidates, making this boronic acid a strategically superior choice for medicinal chemistry programs targeting intracellular or CNS-penetrant compounds.
